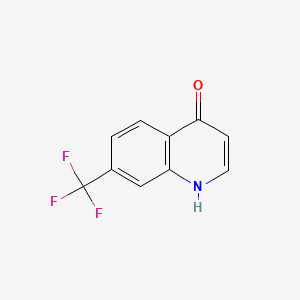

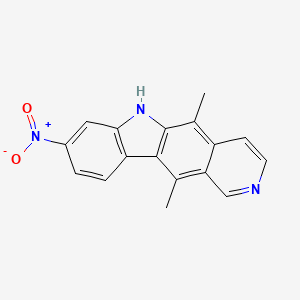

7-(Trifluoromethyl)-4-quinolinol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 7-(Trifluoromethyl)-4-quinolinol and its derivatives involves several methods. A notable approach includes the synthesis of 7-amino-4-trifluoromethyl-2-(1H)-quinolinone, which acts as an effective antenna molecule for luminescent europium polyaminocarboxylates chelates (Chen & Selvin, 2000). Another method involves the preparation of bis(trifluoromethyl)-substituted quinolinoquinolines from CF3-prop-2-yne 1-iminium triflate salts, showcasing the versatility of trifluoromethyl-substituted quinolines in organic synthesis (Seitz & Maas, 2021).

Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)-4-quinolinol derivatives demonstrates a significant influence on their chemical and physical properties. For instance, the basicity of quinolinoquinoline derivatives can be modified by substituting suitable functionalities, showing that electron-donating groups increase the basicity of the moiety (Rowlands et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 7-(Trifluoromethyl)-4-quinolinol derivatives are diverse. For example, the synthesis of 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids with a substituted phenyl group introduced a trifluoromethyl group at the C-6 position, improving both biological activity and physicochemical properties (Takano et al., 2004).

Physical Properties Analysis

The physical properties, such as solubility and stability, of 7-(Trifluoromethyl)-4-quinolinol derivatives, are crucial for their application in various fields. The introduction of the trifluoromethyl group has been found to enhance these properties, making these compounds more suitable for further development and application (Takano et al., 2004).

Chemical Properties Analysis

The chemical properties of 7-(Trifluoromethyl)-4-quinolinol derivatives are significantly influenced by the presence of the trifluoromethyl group. This group affects the reactivity, stability, and interaction of these compounds with other molecules, making them valuable in medicinal chemistry and material science (Takano et al., 2004).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

7-(Trifluoromethyl)-4-quinolinol has been used in the synthesis of new series of quinoline carbohydrazide derivatives and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives . These compounds have shown significant antimicrobial activity.

Methods of Application

The compounds were synthesized and characterized by spectral studies . The structure of one of the compounds was evidenced by X-ray crystallographic study .

Results or Outcomes

The synthesized compounds were screened for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa . Antifungal activity was also carried out on the fungal stains Candida albicans and Penicillium chrysogenum . Compounds 7a and 9c showed significant antimicrobial activity against all the tested microorganisms . Among all the compounds, 6d and 6e showed the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis indicating these compounds can be possible future antituberculosis agents .

2. Photoredox Catalysis

Summary of the Application

The trifluoromethyl group, which includes 7-(Trifluoromethyl)-4-quinolinol, is widely used in pharmaceutical and agrochemical compounds . The development of new methodologies for trifluoromethylation has become an active topic in synthetic chemistry . Recently, radical trifluoromethylation by photoredox catalysis has emerged .

Methods of Application

Photoredox catalysis with ruthenium (II) polypyridine complexes, iridium (III) cyclometalated derivatives, and organic dyes has been used for trifluoromethylation . These catalysts can smoothly catalyze single-electron-transfer (SET) processes under visible light irradiation and operationally simple conditions at room temperature .

Results or Outcomes

Photoredox-catalyzed radical trifluoromethylation has received great attention . This strategy of photoredox catalysis provides a new protocol for photocatalytic radical reactions . These photocatalytic reactions can be performed by irradiation of visible light with a fluorescent light bulb, blue LED lamp, or even natural sunlight as a light source .

3. Trifluoromethylation Reactions

Summary of the Application

Fluorine compounds, including 7-(Trifluoromethyl)-4-quinolinol, are abundant in more than 20% of pharmaceutical and agrochemical products . This is mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .

Methods of Application

The transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Results or Outcomes

The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

4. Optoelectronic Applications

Summary of the Application

Transparent polyimides (PI) films with outstanding overall performance are attractive for next-generation optoelectronic and microelectronic applications . To optimize the combined properties of semi-alicyclic PIs, incorporating bulky trifluoromethyl groups into the backbones is regarded as a powerful tool .

Methods of Application

A series of semi-alicyclic PIs derived from alicyclic dianhydrides and trifluoromethyl-containing aromatic diamines was synthesized by solution polycondensation at high temperature .

Results or Outcomes

These PI films had excellent solubility, low water absorption, and good mechanical property . They showed high heat resistance with Tg in the range of 294–390 °C . These films exhibited obviously low refractive indices and significantly reduced dielectric constants from 2.61 to 2.76, together with low optical birefringence and dielectric anisotropy . Highly transparent films exhibited cutoff wavelength even as low as 298 nm and transmittance at 500 nm over 85%, displaying almost colorless appearance with yellowness index ( b *) below 4.2 .

Zukünftige Richtungen

The future directions of research on 7-(Trifluoromethyl)-4-quinolinol could involve further studies on its synthesis, chemical reactions, and potential applications. The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade , indicating potential future research directions in this field.

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)6-1-2-7-8(5-6)14-4-3-9(7)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPLFJSQLPTCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185973 | |

| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)-4-quinolinol | |

CAS RN |

93516-03-1, 322-97-4 | |

| Record name | 7-(Trifluoromethyl)-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93516-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-7-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=322-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000322974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Trifluoromethyl)-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093516031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 322-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-(Trifluorophenyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(trifluoromethyl)-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.088.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(trifluorophenyl)quinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Fluorophenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B1202852.png)

![benzhydryl (6R,7R)-3,4-dimethylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1202857.png)

![6-amino-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol](/img/structure/B1202869.png)